molecular formula C19H19FN2O2S B11470128 1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11470128
M. Wt: 358.4 g/mol
InChI Key: PRJNONJBHFOEOK-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrole ring.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.

    Methylation: The dimethyl groups are introduced through a methylation reaction, where the pyrrole ring reacts with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    1-(2-bromobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.

    1-(2-methylbenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H19FN2O2S/c1-13-14(2)22(12-15-8-6-7-11-17(15)20)19(21)18(13)25(23,24)16-9-4-3-5-10-16/h3-11H,12,21H2,1-2H3

InChI Key

PRJNONJBHFOEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CC=C3F)C

Origin of Product

United States

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